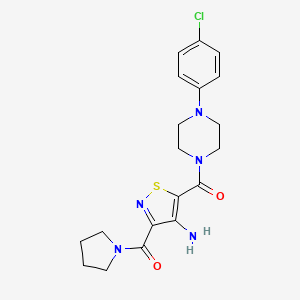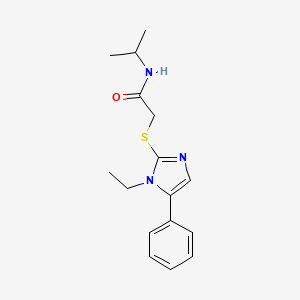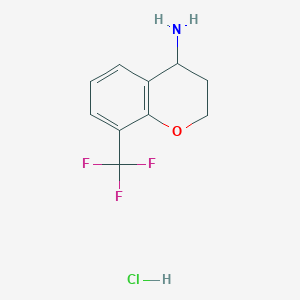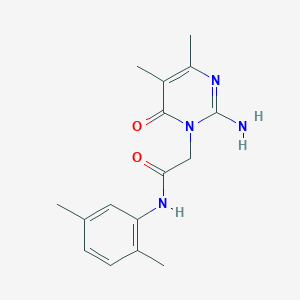![molecular formula C18H20N6O2 B2384545 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-74-3](/img/structure/B2384545.png)
3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer, Anti-HIV, and Antimicrobial Activity
Compounds similar to the specified chemical structure, particularly those within the triazino and triazolo[4,3-e]purine derivatives family, have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. For instance, certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, showing potential as anticancer agents. Additionally, some compounds displayed moderate anti-HIV activity, while others were active against bacterial strains such as P. aeruginosa, S. aureus, and P. vulgaris, but generally lacked antifungal activity (Ashour et al., 2012).
Antiviral Activity
Early studies on the chemical synthesis of related purine analogues demonstrated their potential antiviral activity against various viruses, including herpes and rhinovirus, highlighting their significance in developing antiviral therapeutics (Kim et al., 1978).
Novel Synthetic Routes
Research into novel synthetic routes for creating derivatives of triazinone and triazepinone compounds has provided valuable insights into the versatility of these compounds. Such studies not only contribute to the understanding of their chemical properties but also explore their potential applications in medicinal chemistry (Ueda et al., 1988).
Serotonin Receptor Affinity and Psychotropic Activity
Further investigations have explored the affinity of certain derivatives for serotonin receptors, potentially indicating their use in treating psychological disorders. These studies aim to identify compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, offering a foundation for developing new therapeutic agents for mental health conditions (Chłoń-Rzepa et al., 2013).
Interaction Studies
Investigations into the interaction patterns of related methylxanthines have provided insights into their therapeutic potential and the molecular basis of their biological activities. Such studies, combining experimental and computational approaches, help elucidate the interactions critical for the recognition and binding processes in biological systems, contributing to the design of more effective drugs (Latosinska et al., 2014).
Propriétés
IUPAC Name |
3,7,9-trimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-23-14-15(21(2)18(26)22(3)16(14)25)19-17(23)24(20-12)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCMIYZOPRXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)


![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)
![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)



![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)
